MDA-19 is a synthetic cannabinoid analog, classified as a new psychoactive substance (NPS) []. Synthetic cannabinoids are laboratory-made substances chemically similar to those found naturally in the cannabis plant []. MDA-19 belongs to a new generation of synthetic cannabinoids known as “OXIZIDs”, characterized by oxindole cores and hydrazide/hydrazone linker moieties [, ]. In scientific research, MDA-19 serves as a valuable tool for investigating cannabinoid receptor activity, particularly concerning the cannabinoid receptor type 2 (CB2) [, ].
Related Compounds
Compound Description: AD-18 (2-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)-3,3-dimethylbutanamide) is a synthetic cannabinoid analog. It is structurally similar to ADB-FUBICA, with a methylene group replacing a carbonyl group. [] There is limited information available regarding its chemical and pharmacological properties. [] This is the first reported instance of AD-18 being identified in recreational drugs. []
5F-MDA-19 (5F-BZO-POXIZID)
Compound Description: 5F-MDA-19 (N'-(1-(5-fluoropentyl)-2-oxoindolin-3-ylidene)benzohydrazide) is a synthetic cannabinoid analog belonging to the OXIZID class. [, ] It features a fluorine atom on the pentyl chain. [, ] 5F-MDA-19 is metabolized in the body through processes like N-alkyl and phenyl hydroxylation, oxidative defluorination, oxidation to ketone and carboxylate, amide hydrolysis, and N-dealkylation. [] Its primary metabolites, including the parent drug, N-alkyl, and phenyl mono-hydroxylated metabolites, serve as potential urinary biomarkers for detecting its abuse. []
Relevance: 5F-MDA-19 shares a very similar structure with MDA-19, differing only by the presence of a fluorine atom on the pentyl chain. [, ] Both compounds belong to the OXIZID class of synthetic cannabinoids. [] This structural similarity suggests they may share similar binding affinities for cannabinoid receptors, although further research is needed to confirm this. []
Pentyl MDA-19
Compound Description: Pentyl MDA-19 (N'-(2-oxo-1-pentylindolin-3-ylidene)benzohydrazide) is a synthetic cannabinoid analog that has demonstrated a high affinity for both cannabinoid CB1 and CB2 receptors. []
Relevance: Pentyl MDA-19 is closely related to MDA-19, both belonging to the MDA-19 family of synthetic cannabinoids. [] They share an identical core structure, including the oxindole core, hydrazide linker, and benzohydrazide group. [] The primary difference lies in the length of the alkyl chain attached to the oxindole nitrogen, with pentyl MDA-19 having a pentyl chain while MDA-19 (BZO-HEXOXIZID) has a hexyl chain. [, ]
BZO-POXIZID (5C-MDA-19)
Compound Description: BZO-POXIZID (5C-MDA-19) is a synthetic cannabinoid of the OXIZID class. [] Like other members of this class, it undergoes extensive metabolism in the body, primarily through pathways such as N-alkyl and phenyl hydroxylation, oxidation to ketone and carboxylate, amide hydrolysis, and N-dealkylation. [] This compound exhibits a metabolic profile similar to that of MDA-19 and its analogs. []
Relevance: BZO-POXIZID is structurally very similar to MDA-19, with both belonging to the same OXIZID class. [] They share the same core structure, including the oxindole core, hydrazide linker, and benzohydrazide group. [] The difference lies in the length of the alkyl chain attached to the oxindole nitrogen. []
Compound Description: BZO-CHMOXIZID (CHM-MDA-19) is another member of the OXIZID class of synthetic cannabinoids. [] It undergoes similar metabolic processes as other OXIZIDs, including N-alkyl and phenyl hydroxylation, oxidation, amide hydrolysis, and N-dealkylation. [] Similar to MDA-19 and its analogs, the parent drug and its N-alkyl and phenyl mono-hydroxylated metabolites can be detected in urine, serving as potential biomarkers for identifying CHM-MDA-19 abuse. []
Relevance: BZO-CHMOXIZID is structurally similar to MDA-19, belonging to the same OXIZID class, and sharing the core structural components. [] It differs in the structure of the N-alkyl substituent. []
ADB-FUBICA
Compound Description: ADB-FUBICA is a synthetic cannabinoid structurally similar to AD-18. []
Relevance: Though not directly structurally related to MDA-19, ADB-FUBICA is mentioned as the parent compound of AD-18, which is structurally related to MDA-19. [] This indirect relationship provides context for understanding the structural diversity within synthetic cannabinoid classes.
JWH-018
Compound Description: JWH-018 is a synthetic cannabinoid that acts as a potent agonist for both the CB1 and CB2 receptors. [] Due to its structural similarity with other cannabinoid metabolites, differentiating its isomers based on collision cross section values alone can be challenging. []
Relevance: Although not directly related to the OXIZID class, JWH-018 is discussed in the context of differentiating synthetic cannabinoid isomers using analytical techniques like SLIM IM-MS. [] This highlights the importance of such methods in distinguishing between structurally similar synthetic cannabinoids, including those related to MDA-19.
JWH-250
Compound Description: JWH-250 is another synthetic cannabinoid known to act as a potent agonist for both CB1 and CB2 receptors. [] It exhibits structural similarities with other cannabinoids, making the identification of its metabolites challenging. []
Relevance: Similar to JWH-018, the mention of JWH-250 emphasizes the importance of advanced analytical techniques like SLIM IM-MS for separating and characterizing synthetic cannabinoid isomers, including those related to MDA-19. []
BUTINACA
Compound Description: BUTINACA is a synthetic cannabinoid often grouped with MDA-19 due to the similar challenges in differentiating their isomers using conventional analytical methods. []
Relevance: While not directly structurally related, BUTINACA is discussed alongside MDA-19 to highlight the limitations of traditional techniques in distinguishing between isomers of synthetic cannabinoids. [] This emphasizes the need for advanced methods like SLIM IM-MS to differentiate between closely related compounds, ensuring accurate identification.
BZO-4en-POXIZID (4en-pentyl MDA-19)
Compound Description: BZO-4en-POXIZID (4en-pentyl MDA-19) is a synthetic cannabinoid from the OXIZID class. [] This compound was likely an adulterant in other drugs, highlighting the potential for inadvertent exposure. []
Relevance: BZO-4en-POXIZID shares structural similarities with MDA-19, particularly in the oxindole core and hydrazide linker. [] The "4en" designation suggests a difference in the pentyl chain, indicating a double bond at the 4th position. [] This compound further demonstrates the diversity within the OXIZID class and highlights the ongoing emergence of new synthetic cannabinoids.
Classification
MDA 19 is classified as a synthetic cannabinoid and is part of a broader category of substances that mimic the effects of naturally occurring cannabinoids found in cannabis. Its legal status varies by jurisdiction; as of May 2023, it is legal at the federal level in the United States but may be restricted under certain state laws.
Synthesis Analysis
The synthesis of MDA 19 involves complex organic chemistry techniques. One method includes the use of hydroxylamine as a nitrogen source, which reacts with various precursors to form the desired compound. Specific parameters for synthesis include:
Solvents: Dimethyl sulfoxide and N-methylpyrrolidone are commonly used.
Temperature: Reactions are typically conducted at elevated temperatures (around 40°C), followed by cooling to room temperature.
Stirring Time: Initial stirring for approximately 15 minutes, followed by additional stirring after adding water, ensures proper mixing and reaction completion.
Technical Details
The synthesis process is sensitive to conditions such as pH, temperature, and concentration of reactants, which can significantly affect yield and purity. For example, competitive binding assays have been utilized to confirm the binding affinities of MDA 19 to cannabinoid receptors during synthesis characterization.
Molecular Structure Analysis
MDA 19 has a molecular formula of C21H23N3O2 and a molar mass of approximately 349.434g/mol. The structure can be represented using various chemical notation systems including SMILES and InChI formats.
Structural Characteristics
Functional Groups: The compound contains multiple functional groups that contribute to its receptor binding properties.
3D Structure: Advanced modeling techniques such as JSmol can visualize its three-dimensional conformation, which is critical for understanding its interactions with cannabinoid receptors.
Chemical Reactions Analysis
MDA 19 participates in several chemical reactions primarily involving its interaction with cannabinoid receptors:
Agonistic Activity: MDA 19 acts as an agonist at both human CB1 and CB2 receptors but demonstrates higher affinity for CB2 (K_i = 43.3 nM) compared to CB1 (K_i = 162.4 nM) .
Binding Affinities: The compound's binding affinity varies significantly between species; it binds more effectively to human receptors than to rat receptors, indicating potential differences in pharmacodynamics across species.
Reaction Conditions
Reactions are typically conducted under controlled laboratory conditions, including specific buffer solutions (e.g., Tris buffer) and incubation times (e.g., 60 minutes at 30°C) to ensure accurate measurement of binding affinities and agonistic effects.
Mechanism of Action
The mechanism by which MDA 19 exerts its effects involves:
Receptor Interaction: MDA 19 binds predominantly to the CB2 receptor, leading to downstream signaling pathways that can modulate pain perception and inflammation.
Pharmacological Effects: In preclinical studies, MDA 19 demonstrated antiallodynic effects in animal models without significant psychoactive side effects typically associated with CB1 activation.
Data Analysis
Studies have shown that MDA 19 functions differently across species; for instance, it acts as an inverse agonist at rat CB2 receptors while remaining an agonist at human receptors. This differential action highlights the importance of species-specific studies in drug development.
Physical and Chemical Properties Analysis
MDA 19 exhibits several notable physical and chemical properties:
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and N-methylpyrrolidone.
Stability: Stability under various pH conditions has been assessed during pharmacological studies.
Melting Point: Specific melting point data may vary based on purity but is essential for characterizing solid-state forms of the compound.
These properties are critical for determining suitable formulations for potential therapeutic applications.
Applications
MDA 19 has several scientific applications:
Pharmacological Research: It is primarily studied for its potential use in treating neuropathic pain due to its selective action on cannabinoid receptors without significant psychoactive effects.
Synthetic Cannabinoid Studies: As part of research into synthetic cannabinoids, MDA 19 contributes to understanding receptor interactions and developing new therapeutic agents.
Forensic Science: Identified in synthetic smoke blends, MDA 19 is relevant in forensic investigations related to drug trafficking and abuse patterns.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MC180295 is a highly selective CDK9 inhibitor (IC50 = 5 nM). (MC180295 has broad anti-cancer activity in vitro and is effective in in vivo cancer models. Additionally, CDK9 inhibition sensitizes to the immune checkpoint inhibitor α-PD-1 in vivo, making it an excellent target for epigenetic therapy of cancer.
While class I HDACs are localized predominantly within the nucleus, class II HDACs shuttle into and out of the nucleus in response to intracellular signaling. Class IIa HDACs, which includes HDAC4, 5, 7, and 9, commonly act as corepressors and play diverse roles in cell biology. MC 1568 is a selective inhibitor of class IIa HDACs, with greater than 170-fold selectivity over class I HDACs, including HDAC1.3,4,5 It has been used in cells (1-10 µM) and in mice to elucidate the roles of class IIa HDACs in cell proliferation and differentiation, apoptosis, myogenesis, adipogenesis, and fibrosis. 0 MC1568 is a class II-specific histone deacetylase inhibitor. MC1568 suppress IL-8 expression in human melanoma cells. Treatment of IEC-18 cells with specific inhibitors of class IIa HDACs, including MC1568, prevented cell cycle progression, DNA synthesis, and proliferation induced in response to G protein-coupled receptor/PKD1 activation.
MC-70 hydrochloride is a potent P-gp inhibitor with good selectivity towards BCRP pump (EC50 values 0.05 μM, 0.69 μM, 9.3 μM, and 73 μM for Caco-2, MDR1, MRP1, and BCRP inhibition, respectively).
MC2050 is a potent PARP-1 inhibitor. The IC50 for inhibition of PARP-1 activity is 119 nM, compared to 1.8 μM for PARP-2. MC2050 inhibits apoptosis and blocks poly ADP-ribosylation of histone H1 in hydrogen peroxide treated SH-SY5Y neuroblastoma cells.
MC70 is a P-glycoprotein (P-gp) inhibitor. It inhibits the efflux of [3H]vinblastine by ATP binding cassette subfamily B member 1 (ABCB1) in Caco-2 colon cancer cells (EC50 = 0.05 µM). MC70 also inhibits the efflux of rhodamine-123 and calcein-AM by breast cancer resistant protein (BCRP) and multidrug resistance-associated protein 1 (MRP1) in MDCK cells (EC50s = 73 and 9.3 µM, respectively). MC70 (2 or 20 µM) enhances growth inhibition of adriamycin and doxorubicin-resistant (ADR) MCF-7/ADR breast cancer cells when used in combination with doxorubicin, but does not alter the effectiveness of doxorubicin on growth inhibition in Caco-2 cells. It increases phosphorylation of p38 and JNK in Caco-2 cells and MCF-7/ADR cells when used at a concentration of 20 µM. MC-70 is a potent P-gp inhibitor (EC50 = 0.69 μM). Multidrug resistance (MDR) is the major cause of the failure of cancer therapy since this phenomenon generates cancer cells that are unresponsive to chemotherapeutic agents. P-glycoprotein (P-gp) is a well-known membrane transporter expressed in a number of strategic biological barriers, where it exerts a protective effect of paramount importance.